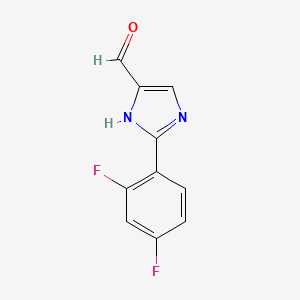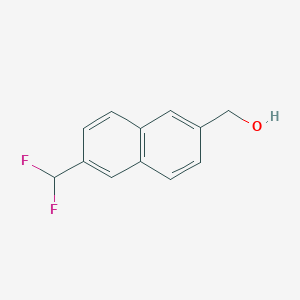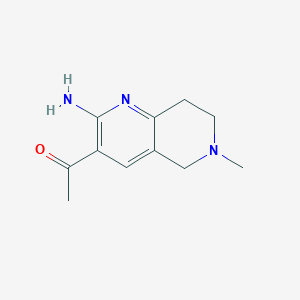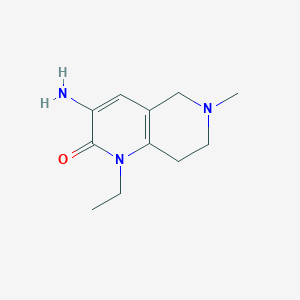![molecular formula C13H17NO B11894883 Cyclopropanol, 1-[(1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]- CAS No. 653579-36-3](/img/structure/B11894883.png)
Cyclopropanol, 1-[(1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl)cyclopropanol is a compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry. The unique structure of 1-((1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl)cyclopropanol, which includes a cyclopropanol moiety attached to a tetrahydroisoquinoline ring, makes it a subject of interest for various scientific research applications.
Preparation Methods
The synthesis of 1-((1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl)cyclopropanol can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine and an aldehyde react in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The cyclopropanol moiety can then be introduced through subsequent reactions involving cyclopropanation reagents.
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
1-((1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropanol moiety, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl)cyclopropanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl)cyclopropanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-((1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl)cyclopropanol can be compared with other tetrahydroisoquinoline derivatives, such as:
1-Methyl-1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective activity.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Used in peptide-based drugs.
The uniqueness of 1-((1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl)cyclopropanol lies in its cyclopropanol moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
653579-36-3 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C13H17NO/c15-13(6-7-13)9-12-11-4-2-1-3-10(11)5-8-14-12/h1-4,12,14-15H,5-9H2 |
InChI Key |
UDLVJBVNERKCMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CC3(CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11894831.png)



![3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11894853.png)




![4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline](/img/structure/B11894873.png)
![2-(Cyclopropylmethyl)-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11894879.png)
